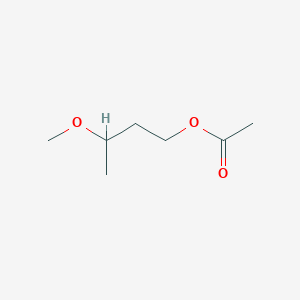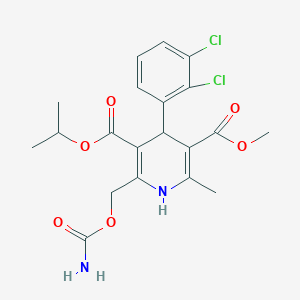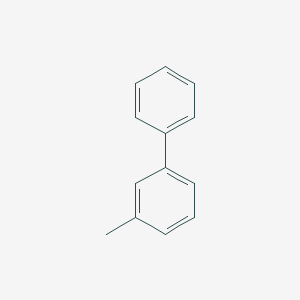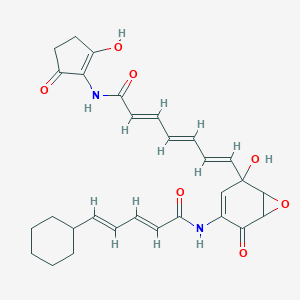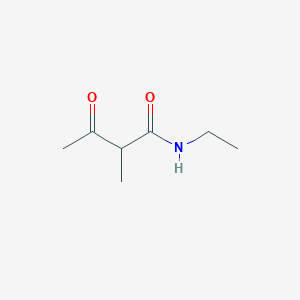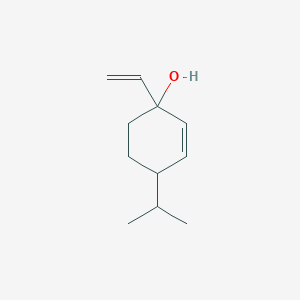
1-Ethenyl-4-isopropylcyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-isopropylcyclohex-2-en-1-ol, also known as patchouli alcohol, is a natural organic compound that belongs to the class of sesquiterpenes. It is a colorless liquid with a distinct musky and earthy aroma. Patchouli alcohol is found in several plants, including patchouli, lavender, and mint.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Patchouli alcohol has also been shown to inhibit the activity of certain enzymes, including COX-2 and iNOS.
Efectos Bioquímicos Y Fisiológicos
Patchouli alcohol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli. Patchouli alcohol has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol has been shown to have antioxidant properties and may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Patchouli alcohol has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized and purified. Additionally, it has been extensively studied and has a well-established safety profile. However, 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol also has limitations, including its low solubility in water and its potential to interact with other compounds in complex mixtures.
Direcciones Futuras
There are several future directions for research on 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol. One area of interest is its potential use in the treatment of cancer. Several studies have shown that 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol exhibits antitumor activity, and further research may lead to the development of new cancer therapies. Additionally, 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol may have potential as a natural preservative in the food and cosmetic industries. Further research is needed to fully understand the potential applications of 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol.
Métodos De Síntesis
Patchouli alcohol can be synthesized through various methods, including steam distillation, solvent extraction, and chemical synthesis. The most common method of synthesis is steam distillation, which involves the extraction of the compound from the leaves of the 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol plant.
Aplicaciones Científicas De Investigación
Patchouli alcohol has been extensively studied for its potential therapeutic properties. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. Several studies have also shown that 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol exhibits antitumor activity and may be useful in the treatment of certain types of cancer.
Propiedades
Número CAS |
133693-87-5 |
|---|---|
Nombre del producto |
1-Ethenyl-4-isopropylcyclohex-2-en-1-ol |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-ethenyl-4-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-11(12)7-5-10(6-8-11)9(2)3/h4-5,7,9-10,12H,1,6,8H2,2-3H3 |
Clave InChI |
KXASIWPTAJIJRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(C=C1)(C=C)O |
SMILES canónico |
CC(C)C1CCC(C=C1)(C=C)O |
Sinónimos |
2-Cyclohexen-1-ol,1-ethenyl-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



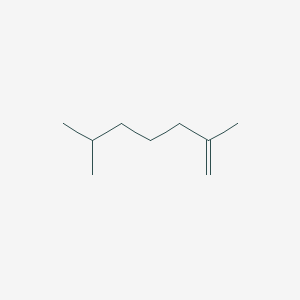
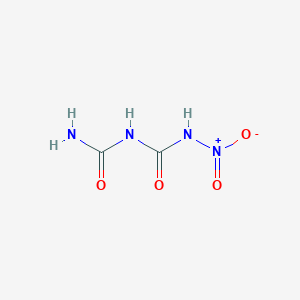
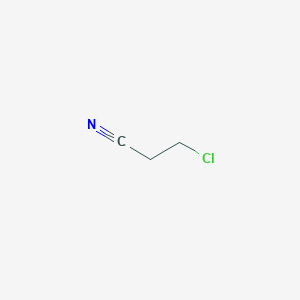
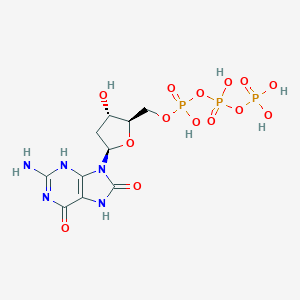
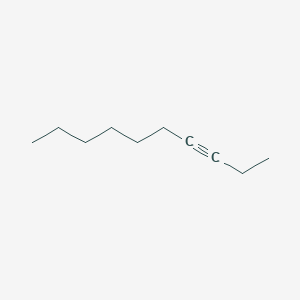
![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)
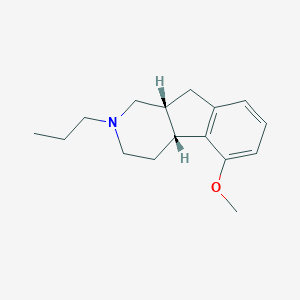
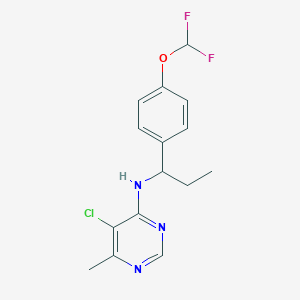
![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B165607.png)
